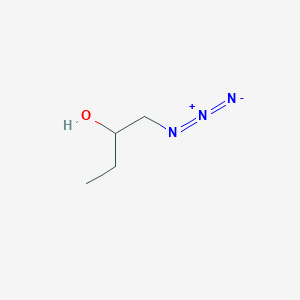
1-azidobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azidobutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a butanol backbone
Métodos De Preparación
1-azidobutan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-butanol with sodium azide (NaN₃) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction typically proceeds under mild conditions, making it a practical method for laboratory synthesis. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-azidobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or tosylates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can react with alkynes in a Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and palladium on carbon. Major products formed include primary amines and triazoles, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1-azidobutan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-azido-2-butanol primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of nitrogen gas (N₂) as a byproduct, which drives the reaction forward . The molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
1-azidobutan-2-ol can be compared with other azido compounds, such as:
1-Azido-2-propanol: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
2-Azidoethanol: Another azido alcohol with distinct properties and uses in organic synthesis.
Azidomethylbenzene: An aromatic azide with different reactivity due to the presence of the benzene ring.
The uniqueness of 1-azido-2-butanol lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical processes .
Propiedades
Fórmula molecular |
C4H9N3O |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
1-azidobutan-2-ol |
InChI |
InChI=1S/C4H9N3O/c1-2-4(8)3-6-7-5/h4,8H,2-3H2,1H3 |
Clave InChI |
PBCLPMZFXYPPFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















